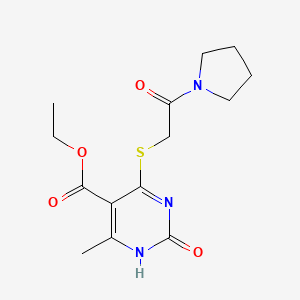
ethyl 6-methyl-2-oxo-4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 6-methyl-2-oxo-4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidine-5-carboxylate” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been achieved using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . The product was obtained with a yield of 84% .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the Biginelli reaction and the Huisgen 1,3-dipolar cycloaddition .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a pale yellow solid appearance and a melting point of 98–100°C .
Aplicaciones Científicas De Investigación
Biginelli Reaction and Heterocycle Synthesis
The Biginelli reaction, an acid-catalyzed three-component process, plays a pivotal role in synthesizing highly functionalized heterocycles. Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate (LaSOM® 293) is obtained through this reaction, followed by a Huisgen 1,3-dipolar cycloaddition. LaSOM® 293 demonstrates promise as a scaffold for drug development due to its structural diversity and ease of synthesis .
Anticancer Potential
The pharmacological effects of 3,4-dihydropyrimidinones (DHPMs), including LaSOM® 293, have been explored extensively. Monastrol, a DHPM, acts as a kinesin-5 inhibitor, arresting the cell cycle at the G2/M phase and inducing cellular apoptosis. Investigating LaSOM® 293’s anticancer properties could yield valuable insights .
Antimicrobial Activity
Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives have demonstrated antimicrobial potential. Specifically, compounds 1a and 1b exhibit good antimicrobial activity .
Neuroprotection and Anti-Inflammatory Effects
Triazole-pyrimidine hybrids have been investigated for their neuroprotective and anti-inflammatory properties. Further exploration of LaSOM® 293 in neuronal and microglial cell models could provide valuable data .
Intriguing Luminescent Characteristics
Pyrimidine, as an electron-withdrawing component, contributes to intramolecular charge transfer (ICT) in push-pull structures. LaSOM® 293’s luminescent behavior may be of interest for various applications .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 6-methyl-2-oxo-4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-3-21-13(19)11-9(2)15-14(20)16-12(11)22-8-10(18)17-6-4-5-7-17/h3-8H2,1-2H3,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNKLTLEVXOUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


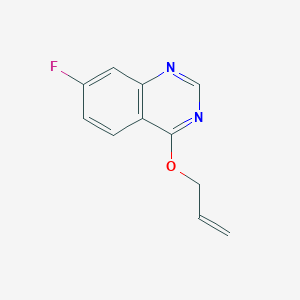
![2-[(4,4-Difluorocyclohexyl)oxy]-3-fluoropyridine](/img/structure/B2420598.png)
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide](/img/structure/B2420599.png)
![2-Pyrazol-1-yl-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2420600.png)
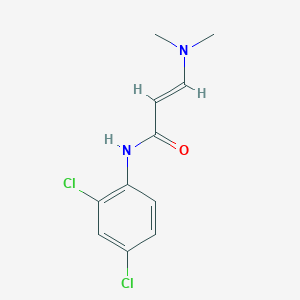
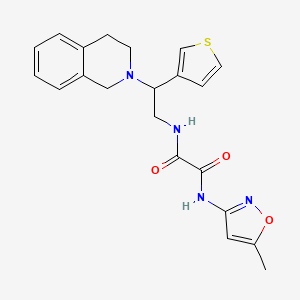
![5-Fluoro-N-[2-(2-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine](/img/structure/B2420604.png)
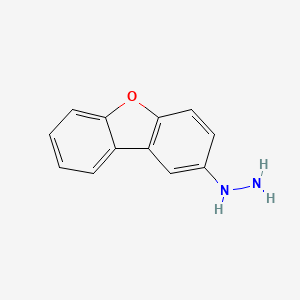



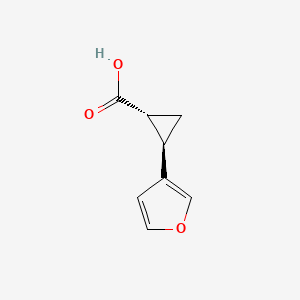
![N-phenethyl-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2420613.png)